1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol
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Overview
Description
1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is a compound that belongs to the class of imidazopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole in water and other polar solvents may influence its action in different environments .
Preparation Methods
The synthesis of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol typically involves the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor.
Hydroxylation: The ethan-1-ol group is introduced through a hydroxylation reaction, often using a suitable alcohol precursor under acidic or basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent, due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar compounds to 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol include:
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: This compound has a methyl group instead of an ethan-1-ol group, which may affect its solubility and reactivity.
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine: The presence of a phenyl group can enhance the compound’s aromaticity and potential for π-π interactions.
6-Bromo-2-chloro-1H-imidazo[4,5-b]pyridine: The chloro group can influence the compound’s electronic properties and reactivity in substitution reactions.
The uniqueness of this compound lies in its combination of the bromine atom and ethan-1-ol group, which can provide distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-4(13)7-11-6-2-5(9)3-10-8(6)12-7/h2-4,13H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDJGAPRDIWTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=N2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909768-32-7 |
Source
|
Record name | 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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